Cas no 1466134-84-8 (3-(3-fluorophenyl)butan-2-amine)

3-(3-Fluorophenyl)butan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. The presence of the fluorine substituent on the phenyl ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The butan-2-amine backbone provides a versatile scaffold for further functionalization, enabling the synthesis of bioactive compounds. This compound is particularly useful in the development of CNS-targeting molecules due to its ability to modulate neurotransmitter systems. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. Suitable for use in medicinal chemistry and as a reference standard in analytical studies.
3-(3-fluorophenyl)butan-2-amine structure
1466134-84-8 structure
商品名:3-(3-fluorophenyl)butan-2-amine
CAS番号:1466134-84-8
MF:C10H14FN
メガワット:167.223266124725
CID:6263707
PubChem ID:66436542

3-(3-fluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-fluorophenyl)butan-2-amine
    • 1466134-84-8
    • EN300-1247001
    • AKOS015781731
    • インチ: 1S/C10H14FN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3
    • InChIKey: MZSMASZIIXYQAZ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C(C)C(C)N

計算された属性

  • せいみつぶんしりょう: 167.111027613g/mol
  • どういたいしつりょう: 167.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-(3-fluorophenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1247001-500mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
500mg
$671.0 2023-10-02
Enamine
EN300-1247001-5000mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
5000mg
$2028.0 2023-10-02
Enamine
EN300-1247001-1000mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
1000mg
$699.0 2023-10-02
Enamine
EN300-1247001-10000mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
10000mg
$3007.0 2023-10-02
Enamine
EN300-1247001-1.0g
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
1g
$0.0 2023-06-08
Enamine
EN300-1247001-2500mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
2500mg
$1370.0 2023-10-02
Enamine
EN300-1247001-50mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
50mg
$587.0 2023-10-02
Enamine
EN300-1247001-100mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
100mg
$615.0 2023-10-02
Enamine
EN300-1247001-250mg
3-(3-fluorophenyl)butan-2-amine
1466134-84-8
250mg
$642.0 2023-10-02

3-(3-fluorophenyl)butan-2-amine 関連文献

3-(3-fluorophenyl)butan-2-amineに関する追加情報

Professional Introduction to 3-(3-fluorophenyl)butan-2-amine (CAS No. 1466134-84-8)

3-(3-fluorophenyl)butan-2-amine, identified by its Chemical Abstracts Service (CAS) number 1466134-84-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a butan-2-amine backbone substituted with a 3-fluorophenyl group, has garnered attention due to its structural features and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The 3-fluorophenyl moiety is particularly noteworthy in medicinal chemistry, as fluorine substitution can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their ability to enhance drug efficacy and reduce off-target effects. Compounds like 3-(3-fluorophenyl)butan-2-amine are being explored as potential intermediates or lead structures in the synthesis of novel therapeutic agents.

Recent studies have highlighted the utility of 3-(3-fluorophenyl)butan-2-amine in the development of small-molecule inhibitors targeting various biological pathways. For instance, its structural motif has been investigated as a potential scaffold for enzymes involved in metabolic disorders. The fluorine atom's ability to influence hydrogen bonding and hydrophobic interactions makes it an attractive feature for designing molecules with high specificity and potency. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives of this compound that exhibit promising pharmacological properties.

In the context of modern drug design, 3-(3-fluorophenyl)butan-2-amine serves as a building block for more complex molecules. Its amine functionality allows for further chemical modifications, enabling the synthesis of peptidomimetics, kinase inhibitors, and other bioactive entities. The CAS No. 1466134-84-8 ensures precise identification and traceability in laboratory settings, which is crucial for reproducibility in scientific research.

The pharmaceutical industry has shown particular interest in fluorinated amines due to their role in enhancing drug-like properties such as lipophilicity and bioavailability. 3-(3-fluorophenyl)butan-2-amine exemplifies how strategic functionalization can yield compounds with improved pharmacokinetic profiles. Preclinical studies have begun to explore its potential in models of inflammation, cancer, and neurodegenerative diseases, where modulation of specific enzymatic pathways is key.

From a synthetic chemistry perspective, the preparation of 3-(3-fluorophenyl)butan-2-amine involves multi-step organic transformations that highlight advancements in catalytic methods and fluorination techniques. The synthesis often employs palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce the desired substituents at specific positions on the aromatic ring. These methodologies align with green chemistry principles by minimizing waste and improving atom economy.

The biological activity of 3-(3-fluorophenyl)butan-2-amine is influenced by its ability to interact with biological targets at the molecular level. The combination of the butan-2-amine group and the 3-fluorophenyl moiety creates a versatile platform for structure-based drug design. High-resolution crystal structures of protein-ligand complexes have provided insights into how this compound binds to its target enzymes, guiding efforts to optimize its potency and selectivity.

Emerging research suggests that derivatives of 3-(3-fluorophenyl)butan-2-amine may exhibit unique properties when incorporated into prodrugs or nanoparticles for targeted delivery. These formulations aim to enhance therapeutic efficacy while reducing systemic side effects. The compound's compatibility with various solubility-enhancing technologies makes it a promising candidate for innovative drug delivery systems.

The regulatory landscape for novel pharmaceutical compounds like 3-(3-fluorophenyl)butan-2-amine is stringent but well-established, ensuring that only safe and effective agents reach clinical use. Preclinical data must demonstrate adequate toxicity profiles, pharmacokinetic behavior, and therapeutic potential before human trials can commence. The rigorous testing process underscores the importance of starting with well-characterized compounds such as this one.

In conclusion, 3-(3-fluorophenyl)butan-2-amine (CAS No. 1466134-84-8) represents a compelling example of how structural innovation in organic chemistry can lead to significant advancements in medicine. Its unique combination of features positions it as a valuable asset in pharmaceutical research, with potential applications spanning multiple therapeutic areas. As scientific understanding evolves, further exploration of this compound and its derivatives promises to yield new insights into disease mechanisms and treatment strategies.

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